molecular formula C20H14ClFN4O B14869928 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B14869928
M. Wt: 380.8 g/mol
InChI Key: UHKOEZXSRDECAP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its significant applications in medicinal chemistry due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 2-chloro-6-fluorobenzoyl chloride with 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methylphenyl)benzamide
  • 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrazin-2-yl)-2-methylphenyl)benzamide
  • 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-3-methylphenyl)benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

InChI

InChI=1S/C20H14ClFN4O/c1-12-6-7-13(17-11-26-9-3-8-23-20(26)25-17)10-16(12)24-19(27)18-14(21)4-2-5-15(18)22/h2-11H,1H3,(H,24,27)

InChI Key

UHKOEZXSRDECAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4Cl)F

Origin of Product

United States

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